molecular formula C25H34N2O5S B2579773 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922075-83-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2579773
CAS No.: 922075-83-0
M. Wt: 474.62
InChI Key: PXJFMBGQHMZSGC-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown these compounds to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for Type II photosensitizers in photodynamic therapy (PDT), suggesting a potential application for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Heterocyclic Compounds

Research into novel synthetic pathways has led to the development of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives through one-pot multicomponent reactions. These methods provide efficient routes to synthesize a wide range of heterocyclic compounds, potentially useful in drug development and material science (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

Novel Benzimidazole Fused-1,4-Oxazepines for NLO Applications

A series of benzimidazole-tethered oxazepine heterocyclic hybrids synthesized from N-alkylated benzimidazole 2-carboxaldehyde have been studied for their molecular structure, charge distributions, electrophilic and nucleophilic reactivity, and nonlinear optical (NLO) properties. These compounds have shown potential as candidates for NLO applications, indicating their use in photonics and optoelectronics (Almansour, Arumugam, Kumar, Soliman, Altaf, & Ghabbour, 2016).

Carbonic Anhydrase Inhibitors

The synthesis of [1,4]oxazepine-based primary sulfonamides has been explored, revealing strong inhibition of human carbonic anhydrases. This suggests potential applications in designing new therapeutics targeting carbonic anhydrases, which play critical roles in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Antimicrobial and Antifungal Agents

Research on the synthesis, characterization, and evaluation of antimicrobial activity of alkoxyphthalimide derivatives of naphthyridine and their complexes has been conducted. These studies offer insights into the development of new antimicrobial and antifungal agents, highlighting the broad potential of these compounds in medical and agricultural applications (Bhambi, Salvi, Bapna, Pemawat, & Talesara, 2009).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-20-9-8-19(14-21(20)32-15-25(5,6)24(27)28)26-33(29,30)23-13-18(4)17(3)12-22(23)31-7/h8-9,12-14,16,26H,10-11,15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFMBGQHMZSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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